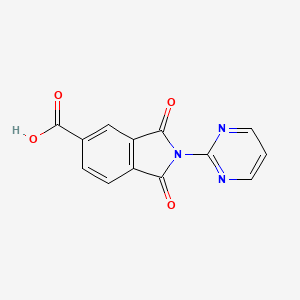

3-(4-溴苯基)-1H-吡唑-5-甲酰肼

描述

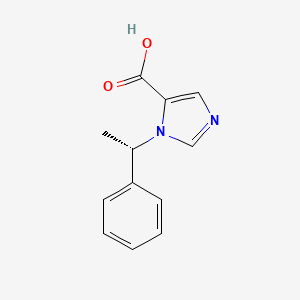

The compound "3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various studies to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various aldehydes or ketones in the presence of acid or base catalysts. For instance, the synthesis of related compounds has been reported through the condensation of different chalcones with semicarbazide or thiosemicarbazide in an ethanolic sodium hydroxide solution, as seen in the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its thioamide counterpart . Another example includes the one-pot synthesis of pyrazole-based carbohydrazone derivatives from the condensation of carbohydrazide with arylazo benzaldehyde .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. This technique provides detailed information about the geometrical parameters of the molecule, which can be compared with theoretical calculations such as Density Functional Theory (DFT) to confirm the structure . The crystal packing can be stabilized by various intermolecular interactions, including hydrogen bonds and weak van der Waals forces .

Chemical Reactions Analysis

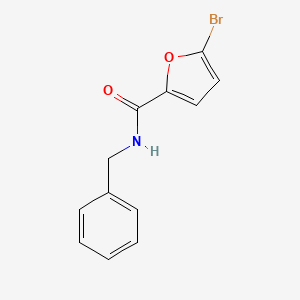

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the carbohydrazide group can react with aldehydes to form hydrazone derivatives, which have been shown to exhibit antibacterial activity . Additionally, the presence of substituents on the phenyl rings can influence the reactivity and the type of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, vibrational frequencies, and electronic absorption, can be studied using various spectroscopic methods. Solvatochromic studies help in understanding the photophysical behavior of the compound in different solvents . Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the bonding features and stability of the molecule . The electronic properties, such as HOMO and LUMO energies, can be investigated using UV-vis spectroscopy and theoretical calculations to assess the charge transfer within the molecule .

科学研究应用

抗菌活性

3-(4-溴苯基)-1H-吡唑-5-甲酰肼及其衍生物在抑制细菌生长方面显示出有希望的结果。一项研究重点介绍了该化合物的N'-苯甲酰衍生物的合成和生物活性,该衍生物对金黄色葡萄球菌和枯草芽孢杆菌DNA拓扑异构酶表现出很强的抑制作用,表明具有作为有效的DNA拓扑异构酶抑制剂的潜力 (Sun et al., 2013)。

抗病毒特性

3-(4-溴苯基)-1H-吡唑-5-甲酰肼的某些衍生物已显示出对病毒的有效性。例如,从该化学结构合成的特定化合物显示出由单纯疱疹 1 型 (HSV-1) 引起的病毒斑块数量减少,表明具有潜在的抗病毒应用 (Dawood et al., 2011)。

缓蚀

该化合物及其类似物已被研究其保护金属免受腐蚀的能力。一项专注于甲酰肼-吡唑化合物的研究发现,它们可以显着抑制酸性环境中低碳钢的腐蚀。这些化合物在金属表面形成保护层,突出了它们作为缓蚀剂的潜力 (Paul et al., 2020)。

癌症研究

在癌症研究中,某些吡唑衍生物,包括与3-(4-溴苯基)-1H-吡唑-5-甲酰肼相关的衍生物,已被合成并测试其抗增殖活性。其中一些化合物对乳腺癌和白血病细胞显示出显着的细胞毒性作用,表明在肿瘤学中作为治疗剂的潜力 (Ananda et al., 2017)。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

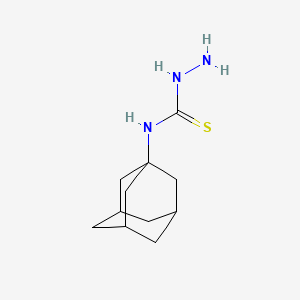

A related compound, a gold (iii) complex with a similar structure, has been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of the gold (III) complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury . They also influence the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .

Result of Action

A related compound has been found to have a significant inhibitory effect on acetylcholinesterase (ache), leading to changes in nerve pulse transmission and behavior in both mammals and fish .

Action Environment

The suzuki–miyaura coupling reaction, which may be involved in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .

属性

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDGWEUCSUKCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

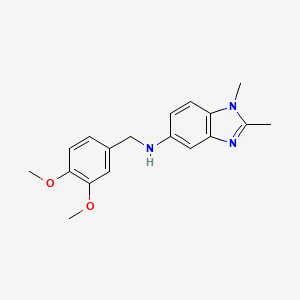

Q1: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds?

A: The research [] highlights the significance of structural modifications in influencing the biological activity of these compounds. While the exact SAR details aren't extensively discussed, the study mentions that these were analyzed based on biological results and docking simulations. This implies that variations in the benzoyl and/or pyrazole moieties likely impact how effectively these derivatives bind to DNA gyrase, influencing their inhibitory potency. Further research focusing on systematically altering different parts of the molecule and evaluating the subsequent changes in activity would provide a more comprehensive understanding of the SAR.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)